molecular formula C8H10ClNO2S B042296 N-(1-phenylethyl)sulfamoyl chloride CAS No. 57053-73-3

N-(1-phenylethyl)sulfamoyl chloride

Cat. No.: B042296
CAS No.: 57053-73-3
M. Wt: 219.69 g/mol
InChI Key: QOPLNBUUOURXFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of angiotensin II human involves solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process begins with the attachment of the C-terminal amino acid to a solid resin. Subsequent amino acids are added sequentially in a specific order to form the peptide chain. Each addition involves the coupling of an amino acid protected by a temporary protecting group, followed by deprotection to expose the next reactive site .

Industrial Production Methods: Industrial production of angiotensin II human typically involves large-scale SPPS. The process is automated and optimized for high yield and purity. After synthesis, the peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC). The final product is lyophilized to obtain a stable powder form .

Chemical Reactions Analysis

Types of Reactions: Angiotensin II human undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Methionine sulfoxide: from oxidation.

    Free thiols: from reduction.

    Peptide analogs: from substitution.

Comparison with Similar Compounds

Uniqueness: Angiotensin II human is unique due to its high potency as a vasoconstrictor and its central role in the renin-angiotensin system. Unlike its precursors and metabolites, angiotensin II human has the most significant impact on blood pressure regulation and fluid balance .

Properties

IUPAC Name

N-(1-phenylethyl)sulfamoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClNO2S/c1-7(10-13(9,11)12)8-5-3-2-4-6-8/h2-7,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOPLNBUUOURXFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NS(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.